molecular formula C13H16O B1526602 4-Benzyloxy-3,3-dimethylbut-1-yne CAS No. 1092536-54-3

4-Benzyloxy-3,3-dimethylbut-1-yne

Cat. No.: B1526602
CAS No.: 1092536-54-3
M. Wt: 188.26 g/mol
InChI Key: VKHWQJGOWVVAHW-UHFFFAOYSA-N
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Description

4-Benzyloxy-3,3-dimethylbut-1-yne is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

4-Benzyloxy-3,3-dimethylbut-1-yne (C13H16O) is an organic compound characterized by its unique alkyne and ether functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C13H16O
  • Molecular Weight : 188.27 g/mol
  • IUPAC Name : (((2,2-dimethylbut-3-yn-1-yl)oxy)methyl)benzene
  • CAS Number : 1092536-54-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's structure facilitates binding to enzymes and receptors, which can modulate their activity. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

These interactions are crucial for understanding how this compound can be utilized in therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial effects. A study explored its efficacy against common bacterial strains. The results demonstrated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    A study investigated the effects of this compound on human cancer cell lines. The compound was shown to reduce cell viability in a dose-dependent manner, particularly in breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM.
  • Inflammatory Response Modulation :
    Another study assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including:

  • Alkyne Coupling Reactions : Utilizing palladium-catalyzed coupling reactions to form the alkyne moiety.

The compound serves as a versatile building block in organic synthesis and has potential applications in drug development due to its unique biological properties.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
4-Benzyloxy-3,3-dimethylbut-1-yne serves as a versatile building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, facilitating the formation of more complex organic molecules. This includes its use in the synthesis of alkynes and other functionalized compounds.

Reactivity Studies
Research has shown that the compound exhibits distinct reactivity patterns due to its alkyne and ether functionalities. This reactivity can be exploited in synthetic pathways to create derivatives with specific properties tailored for various applications .

Pharmaceutical Development

Potential Drug Intermediates
The compound's derivatives may be utilized as intermediates in the synthesis of pharmaceuticals. For instance, it has been incorporated into the synthesis of compounds targeting cystic fibrosis and other CFTR-mediated diseases . The ability to modify the benzyloxy group allows for the development of new therapeutic agents with enhanced efficacy.

Case Study: Hydroelementation Reactions
A notable application involves hydroelementation reactions where this compound can be transformed into more complex structures through selective hydroboration processes. These reactions have demonstrated high regioselectivity and yield, making them valuable for pharmaceutical synthesis .

Chemical Transformations

Diverse Reaction Pathways
The compound can undergo several chemical transformations, including:

  • Hydroboration : This reaction leads to the formation of acetylenic ketones with high yields, showcasing its utility in generating valuable intermediates for further synthetic applications.
  • Protonolysis : The intermediate products formed during hydroboration can be subjected to protonolysis, yielding various alkenes and ketones that are crucial for organic synthesis .

Properties

IUPAC Name

2,2-dimethylbut-3-ynoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-4-13(2,3)11-14-10-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHWQJGOWVVAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244295
Record name [[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092536-54-3
Record name [[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092536-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[(2,2-dimethylbut-3-yn-1-yl)oxy]methyl}benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.242.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 30 L jacketed reactor was charged with methanol (6 vol) which was then cooled to 5° C. Potassium hydroxide (85%, 1.3 equiv) was added to the reactor. A 15-20° C. exotherm was observed as the potassium hydroxide dissolved. The jacket temperature was set to 25° C. A solution of 4-benzyloxy-3,3-dimethyl-1-trimethylsilylbut-1-yne (1.0 equiv) in methanol (2 vol) was added and the resulting mixture was stirred until reaction completion, as monitored by HPLC. Typical reaction time at 25° C. is 3-4 h. The reaction mixture is diluted with water (8 vol) and then stirred for 0.5 h. Hexanes (6 vol) was added and the resulting mixture was stirred for 0.5 h. The phases were allowed to settle and then the aqueous phase (pH 10-11) was drained off and discarded. The organic phase was washed with a solution of KOH (85%, 0.4 equiv) in water (8 vol) followed by water (8 vol). The organic phase was then concentrated down using a rotary evaporator, yielding the title material as a yellow-orange oil. Typical purity of this material is in the 80% range with primarily a single impurity present. 1H NMR (400 MHz, C6D6) δ 7.28 (d, 2 H, J=7.4 Hz), 7.18 (t, 2 H, J=7.2 Hz), 7.10 (d, 1H, J=7.2 Hz), 4.35 (s, 2 H), 3.24 (s, 2 H), 1.91 (s, 1 H), 1.25 (s, 6 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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